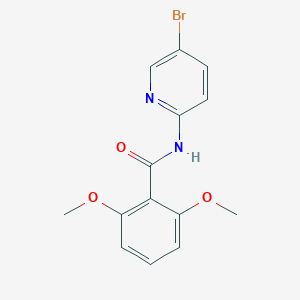
N-(5-bromopyridin-2-yl)-2,6-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromopyridin-2-yl)-2,6-dimethoxybenzamide, also known as 5-Br-PYB-DMeOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(5-bromopyridin-2-yl)-2,6-dimethoxybenzamide involves the inhibition of protein kinase CK2 activity. This leads to the downregulation of various signaling pathways involved in cell proliferation and survival, ultimately resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(5-bromopyridin-2-yl)-2,6-dimethoxybenzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and downregulate various signaling pathways involved in cell proliferation and survival. Additionally, it has been found to have anti-inflammatory properties and has been shown to inhibit the activity of matrix metalloproteinases, which are involved in various physiological processes such as tissue remodeling and wound healing.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(5-bromopyridin-2-yl)-2,6-dimethoxybenzamide in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been found to have anti-inflammatory properties and can inhibit the activity of matrix metalloproteinases. However, one of the limitations of using this compound is its cytotoxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of N-(5-bromopyridin-2-yl)-2,6-dimethoxybenzamide. One area of research could focus on the development of more potent and selective inhibitors of protein kinase CK2. Additionally, further studies could investigate the potential use of this compound in combination with other chemotherapeutic agents to enhance its efficacy in cancer treatment. Another area of research could focus on the development of novel drug delivery systems to improve the bioavailability and pharmacokinetics of N-(5-bromopyridin-2-yl)-2,6-dimethoxybenzamide.
Méthodes De Synthèse
N-(5-bromopyridin-2-yl)-2,6-dimethoxybenzamide can be synthesized using a two-step reaction process. The first step involves the bromination of 2,6-dimethoxybenzamide using N-bromosuccinimide (NBS) in the presence of acetic acid. The second step involves the reaction of the resulting 5-bromo-2,6-dimethoxybenzamide with 2-pyridylboronic acid in the presence of a palladium catalyst to yield N-(5-bromopyridin-2-yl)-2,6-dimethoxybenzamide.
Applications De Recherche Scientifique
N-(5-bromopyridin-2-yl)-2,6-dimethoxybenzamide has been used in various scientific research studies. One of the main applications of this compound is in the field of cancer research. It has been found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Propriétés
Formule moléculaire |
C14H13BrN2O3 |
|---|---|
Poids moléculaire |
337.17 g/mol |
Nom IUPAC |
N-(5-bromopyridin-2-yl)-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C14H13BrN2O3/c1-19-10-4-3-5-11(20-2)13(10)14(18)17-12-7-6-9(15)8-16-12/h3-8H,1-2H3,(H,16,17,18) |
Clé InChI |
UPWVKOCTZDDHHM-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=NC=C(C=C2)Br |
SMILES canonique |
COC1=C(C(=CC=C1)OC)C(=O)NC2=NC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-ethoxybenzamide](/img/structure/B244674.png)



![N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B244682.png)
![3-methyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B244685.png)
![2-methyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B244687.png)
![2,3-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244689.png)
![4-chloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244690.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B244692.png)
![N-[4-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B244693.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-chlorobenzamide](/img/structure/B244694.png)
![3-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244697.png)
![2-(2-methylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B244698.png)